molecular formula C9H20N2 B2910243 N-methyl-3-pyrrolidin-1-ylbutan-1-amine CAS No. 1177352-54-3

N-methyl-3-pyrrolidin-1-ylbutan-1-amine

Cat. No.: B2910243
CAS No.: 1177352-54-3
M. Wt: 156.273
InChI Key: OXVWEKVYYQQSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-3-pyrrolidin-1-ylbutan-1-amine is a chemical compound with the molecular formula C9H20N2 It is known for its unique structure, which includes a pyrrolidine ring attached to a butanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-pyrrolidin-1-ylbutan-1-amine typically involves the reaction of 3-pyrrolidin-1-ylbutan-1-amine with methylating agents. One common method is the methylation of 3-pyrrolidin-1-ylbutan-1-amine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-pyrrolidin-1-ylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Corresponding N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine products.

Scientific Research Applications

N-methyl-3-pyrrolidin-1-ylbutan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-3-pyrrolidin-1-ylbutan-1-amine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-pyrrolidin-1-ylbutan-1-amine: The parent compound without the methyl group.

    N-methyl-2-pyrrolidin-1-ylbutan-1-amine: A structural isomer with the methyl group on a different carbon.

    N-methyl-3-pyrrolidin-1-ylpropan-1-amine: A homologous compound with a shorter carbon chain.

Uniqueness

N-methyl-3-pyrrolidin-1-ylbutan-1-amine is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-3-pyrrolidin-1-ylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9(5-6-10-2)11-7-3-4-8-11/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVWEKVYYQQSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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